REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](I)[C:3]=1[C:4]#[N:5].[Cl:11][C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+].COCCOC>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[Cl:11][C:12]1[CH:17]=[C:16]([C:6]2[C:3]([C:4]#[N:5])=[C:2]([F:1])[CH:9]=[CH:8][CH:7]=2)[CH:15]=[CH:14][CH:13]=1 |f:2.3.4,^1:36,38,57,76|
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Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)I
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)B(O)O
|
Name
|
|
Quantity
|
2.32 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
77 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 8 hours
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
washed with brine (1×) and water (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent removed
|
Type
|
CUSTOM
|
Details
|
to yield crude material which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (4% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C=1C(=C(C=CC1)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: CALCULATEDPERCENTYIELD | 32.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |